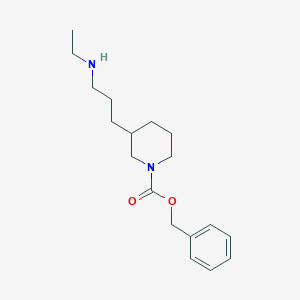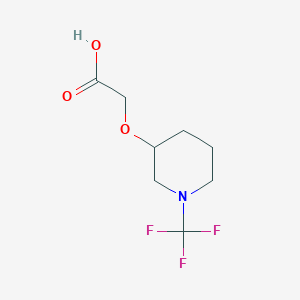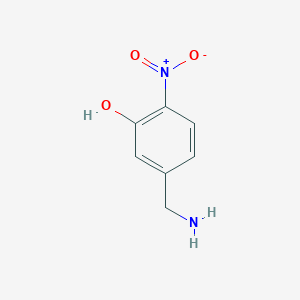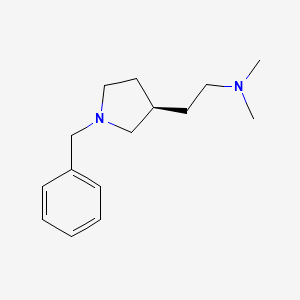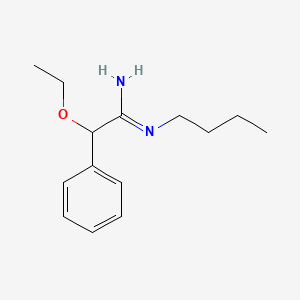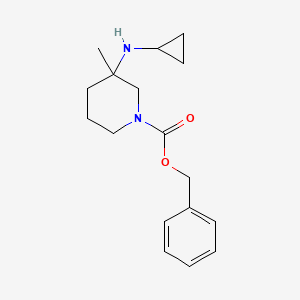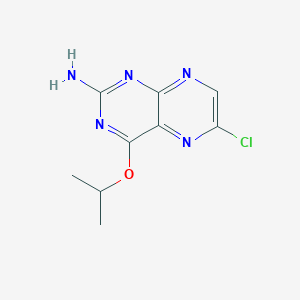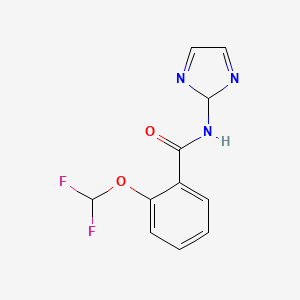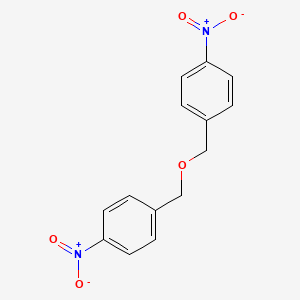
2-Amino-1,2-diphenylethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1,2-diphenylethanol hydrochloride is a chiral compound with the molecular formula C14H15NO·HCl. It is known for its applications in asymmetric synthesis and as a chiral auxiliary in various chemical reactions. The compound is characterized by the presence of an amino group and a hydroxyl group attached to a central carbon, which is also bonded to two phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,2-diphenylethanol hydrochloride typically involves the reduction of benzoin oxime. One common method includes the catalytic hydrogenation of benzoin oxime in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves the same catalytic hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1,2-diphenylethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines or alcohols.
Substitution: Produces substituted amines or alcohols.
Aplicaciones Científicas De Investigación
2-Amino-1,2-diphenylethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and chiral resolution.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2-Amino-1,2-diphenylethanol hydrochloride involves its ability to act as a chiral auxiliary, facilitating the formation of chiral centers in various chemical reactions. The compound interacts with molecular targets through hydrogen bonding and steric interactions, influencing the stereochemistry of the reaction products.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1,2-diphenylethanol: The base form without the hydrochloride salt.
1,2-Diphenylethylenediamine: A similar compound with two amino groups.
Norephedrine: A structurally related compound with similar chiral properties.
Uniqueness
2-Amino-1,2-diphenylethanol hydrochloride is unique due to its specific chiral properties and its ability to act as an effective chiral auxiliary in asymmetric synthesis. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its base form.
Propiedades
Número CAS |
5959-42-2 |
|---|---|
Fórmula molecular |
C14H16ClNO |
Peso molecular |
249.73 g/mol |
Nombre IUPAC |
2-amino-1,2-diphenylethanol;hydrochloride |
InChI |
InChI=1S/C14H15NO.ClH/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h1-10,13-14,16H,15H2;1H |
Clave InChI |
DWMRKFHDHZDONL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


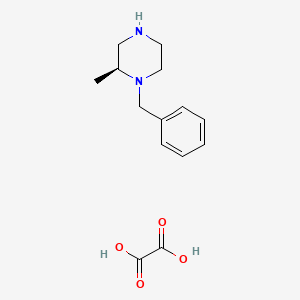
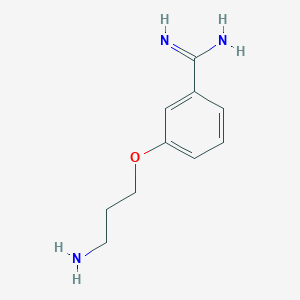

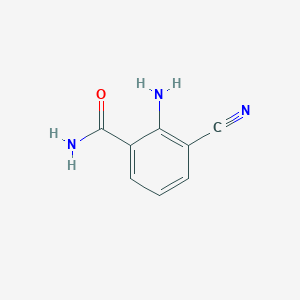
![3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]-pyridazin-6-amine](/img/structure/B13949415.png)
